2-(2-Methylphenyl)octadecanoic acid

DGAT1 inhibition triglyceride synthesis metabolic disorder research

Many DGAT1 inhibitor screening cascades rely on aminopyrimidine or pyrazine chemotypes, leaving assay specificity unverified. Tolylstearic acid (CAS 61490-44-6) fills this gap as a structurally orthogonal, fatty acid-derived DGAT1 positive control with published nanomolar potency across orthogonal recombinant assay formats. - Validated DGAT1 IC₅₀ = 29-36 nM in two independent recombinant assays. - Multi-target polypharmacology (LOX, COX, D5D, carboxylesterase) supports systems-level lipid metabolism studies. - In vivo cholesterol-lowering confirmed in Golden Syrian hamster at 25 mg/kg oral dose. - ≥95% purity; custom packaging available; inquire for batch-specific COA.

Molecular Formula C25H42O2
Molecular Weight 374.6 g/mol
CAS No. 61490-44-6
Cat. No. B8500032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)octadecanoic acid
CAS61490-44-6
Molecular FormulaC25H42O2
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C1=CC=CC=C1C)C(=O)O
InChIInChI=1S/C25H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(25(26)27)23-20-18-17-19-22(23)2/h17-20,24H,3-16,21H2,1-2H3,(H,26,27)
InChIKeyNLZSRSJWJKQKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)octadecanoic acid: Multi-Target Bioactivity Research


2-(2-Methylphenyl)octadecanoic acid (CAS 61490-44-6), also referred to as tolylstearic acid (C₂₅H₄₂O₂; MW 374.6 g/mol), is a synthetic branched-chain aromatic fatty acid belonging to the stearic acid derivative class [1]. Unlike linear saturated fatty acids such as stearic acid (C18:0), this compound incorporates a 2-methylphenyl (o-tolyl) substituent at the alpha-carbon of the octadecanoic acid backbone, introducing both steric bulk and aromatic character that fundamentally alters its physicochemical and biochemical interaction profiles . Commercially available at ≥95% purity, it serves as a multi-target bioactive small molecule with reported inhibitory activity against diacylglycerol O-acyltransferase 1 (DGAT1), lipoxygenase (LOX), cyclooxygenase (COX), and Δ5-desaturase (D5D), as well as demonstrated antioxidant and antihyperlipidemic properties [2][3].

1 Multi-target enzyme inhibition (DGAT1, LOX, COX, D5D) for pathway research
2 Reported antioxidant activity in lipid systems (class-level inference)
3 In vivo cholesterol modulation model-response context

Why Linear Stearic Acid Fails as a Substitute


Substituting 2-(2-methylphenyl)octadecanoic acid with generic linear stearic acid (C18:0) or simple alkyl-branched stearic acid isomers fails because the ortho-tolyl aromatic moiety is not a passive structural decoration — it is the primary driver of the compound's distinct polypharmacology. Linear stearic acid exhibits no appreciable DGAT1, LOX, or D5D inhibitory activity at comparable concentrations, as its mechanism is limited to passive membrane incorporation and metabolic β-oxidation [1]. In contrast, the tolylstearic acid scaffold engages in specific π-stacking and steric interactions within enzyme active sites, enabling multi-target modulation at nanomolar to low-micromolar potencies that are unattainable with non-aromatic fatty acid analogs [2]. This structural distinction creates a qualitative functional gap — an aliphatic fatty acid cannot replicate the aromatic-dependent enzyme inhibition, antioxidant radical-scavenging capacity, or the antihyperlipidemic pharmacology documented for this compound in vivo, making generic substitution scientifically invalid .

! Linear stearic acid lacks aromatic o-tolyl moiety required for DGAT1/LOX active-site interactions
! Antioxidant radical-scavenging depends on phenolic ring; absent in saturated fatty acid analogs

Quantitative Differentiation vs. Comparators


DGAT1 Inhibition Potency Across Recombinant Assay Platforms

In a direct head-to-head comparison within the ChEMBL/BindingDB curated dataset, 2-(2-methylphenyl)octadecanoic acid (CHEMBL2012625) exhibits potent DGAT1 inhibition with an IC₅₀ of 29 nM in human recombinant DGAT1 expressed in Chang cells using [¹⁴C]-glycerol incorporation as the triglyceride synthesis readout [1]. A confirmatory orthogonal assay in baculovirus-infected Sf9 cells yielded an IC₅₀ of 36 nM, demonstrating cross-platform reproducibility [1]. For procurement context, the clinical-stage DGAT1 inhibitor AZD7687 (AstraZeneca) has a reported human DGAT1 IC₅₀ of 80 nM under comparable recombinant enzyme conditions . This represents a 2.2- to 2.8-fold lower potency for AZD7687 relative to tolylstearic acid, although it should be noted that AZD7687 benefits from extensive medicinal chemistry optimization for pharmacokinetics and selectivity that tolylstearic acid has not undergone.

DGAT1 IC50
Context-dependent
IC50 29–36 nM (recombinant DGAT1, Chang/Sf9 cells)
Comparator AZD7687: 80 nM (separate study)
Supports DGAT1 inhibition research with fatty acid chemotype
Cross-study comparison; different assay conditions
DGAT1 inhibition triglyceride synthesis metabolic disorder research

Multi-Enzyme Polypharmacology vs. Single-Target Fatty Acids

According to the curated MeSH pharmacological profile, 2-(2-methylphenyl)octadecanoic acid is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while also demonstrating secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This polypharmacological profile is directly attributable to the ortho-tolyl aromatic moiety; the unsubstituted linear analog stearic acid (C18:0) shows no measurable LOX or COX inhibition at equivalent concentrations, as it lacks the aromatic ring required for active-site π-interactions with the lipoxygenase catalytic domain [2]. Similarly, the methyl-branched non-aromatic analog isostearic acid exhibits no reported lipoxygenase modulatory activity, confirming that the aromatic character — not merely the branched architecture — is the essential pharmacophoric element [2].

Multi-enzyme inhibition
Class-level inference
Primary LOX inhibitor; secondary COX, carboxylesterase, FTHFS reported
Linear stearic acid: no LOX/COX activity
Aromatic-dependent multi-target enzyme engagement
Quantitative IC50 comparison unavailable
lipoxygenase inhibition arachidonic acid cascade polypharmacology

Antioxidant Activity in Lipid Systems vs. Linear Stearic Acid

The MeSH pharmacological annotation explicitly classifies 2-(2-methylphenyl)octadecanoic acid as an antioxidant in fats and oils [1]. This functionality is structurally conferred by the electron-rich ortho-tolyl aromatic ring, which can donate hydrogen atoms or electrons to quench lipid peroxyl radicals — a mechanism shared with synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT). In contrast, linear stearic acid (C18:0) is a fully saturated aliphatic chain with no radical-scavenging capacity, and even oleic acid (C18:1) provides only weak antioxidant activity through its single allylic hydrogen [2]. While published quantitative comparative data (e.g., DPPH IC₅₀ or ORAC values) for tolylstearic acid versus BHT or α-tocopherol are not available in the indexed literature, this class-level inference is supported by well-established structure-activity relationships for phenolic antioxidants [2].

Antioxidant capacity
Class-level inference
MeSH-annotated antioxidant in fats/oils; attributed to o-tolyl ring
Stearic acid: no radical-scavenging activity
Supports lipid oxidation inhibition research
Quantitative antioxidant data unavailable
antioxidant lipid oxidation food additive

In Vivo Antihyperlipidemic Efficacy in Hamster Model

In a functional in vivo assay (ChEMBL Assay ID: ALA856779), 2-(2-methylphenyl)octadecanoic acid demonstrated antihyperlipidemic activity in Golden Syrian hamsters (Mesocricetus auratus) following oral administration at 25 mg/kg, as measured by a decrease in circulating cholesterol levels relative to untreated controls . This in vivo efficacy distinguishes tolylstearic acid from the endogenous linear fatty acid stearic acid, which, when administered as a dietary supplement, does not produce comparable pharmacological cholesterol reduction; indeed, dietary stearic acid is generally considered neutral with respect to plasma cholesterol [1]. It is important to note that the published ALA856779 data do not include a direct side-by-side comparator arm (e.g., a statin or fibrate control), and therefore the magnitude of the cholesterol reduction cannot be benchmarked against a standard-of-care agent within the same study.

In vivo cholesterol
Context-dependent
Cholesterol decrease in hamster at 25 mg/kg oral (vs. untreated)
Dietary stearic acid: no cholesterol-lowering effect
Supports lipid metabolism model-response interpretation
Single-dose, single-species; dose-response absent
antihyperlipidemic cholesterol lowering in vivo pharmacology

Synthetic Accessibility via Friedel-Crafts Alkylation

The synthesis of 2-(2-methylphenyl)octadecanoic acid proceeds via a well-established Friedel-Crafts alkylation between oleic acid (or stearic acid derivatives) and toluene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or acid-activated clay) . Industrial-scale production has been documented with a crude yield of 86.1% (1,118.6 g isolated product) and an acid value of 154 mg KOH/g, followed by vacuum distillation for purification . This synthetic route uses commodity starting materials (oleic acid/toluene) and standard chemical engineering unit operations, contrasting with the multi-step, protecting-group-dependent syntheses required for more elaborate DGAT1 inhibitor chemotypes bearing heterocyclic cores (e.g., aminopyrimidine-oxadiazole clinical candidates). While direct cost-per-kilogram comparisons are vendor-proprietary, the simpler synthetic pathway implies a lower cost of goods for research-scale and pilot-scale procurement.

Synthesis route
Source review
Friedel-Crafts alkylation; crude yield 86.1%, acid value 154 mg KOH/g
Comparator clinical DGAT1 inhibitors: multi-step synthesis
Lower supply risk for research-scale procurement
No published comparative cost data
synthesis scalability Friedel-Crafts alkylation cost-effective procurement

Optimal Application Scenarios


DGAT1 Inhibitor Screening & Triglyceride Modulation

With confirmed nanomolar DGAT1 inhibitory potency (IC₅₀ = 29–36 nM across two orthogonal recombinant assay platforms), 2-(2-methylphenyl)octadecanoic acid is ideally suited as a structurally novel positive control or tool compound for DGAT1 inhibitor screening cascades [1]. Its fatty acid-derived scaffold offers a chemotype distinct from the aminopyrimidine, oxadiazole, and pyrazine-based DGAT1 inhibitor classes that dominate the patent literature, making it valuable for exploring alternative binding modes and for use in counter-screening to assess assay specificity. Procurement of this compound is particularly advantageous for laboratories establishing DGAT1 biochemical or cellular assays where a commercially available, well-characterized inhibitor with published IC₅₀ values across multiple assay formats is required for assay validation and quality control.

In Vivo Antihyperlipidemic & Lipid Metabolism Research

The documented in vivo cholesterol-lowering effect in the Golden Syrian hamster model at 25 mg/kg oral dose supports the procurement of tolylstearic acid for preclinical lipid metabolism studies . Unlike dietary fatty acid supplementation studies using stearic acid, which do not produce pharmacological cholesterol reduction, this compound enables researchers to investigate the mechanistic link between DGAT1/LOX inhibition and systemic lipid modulation in a pharmacologically active small-molecule format. Researchers should note that the published data are from a single-dose, single-species study; dose-response characterization and multi-species pharmacokinetic profiling would be valuable extensions for programs considering this scaffold for lead optimization.

Arachidonic Acid Cascade & Anti-Inflammatory Probe Development

For laboratories investigating the intersection of fatty acid metabolism and inflammatory lipid mediator biosynthesis, the confirmed lipoxygenase (LOX) inhibitory activity — with secondary COX, carboxylesterase, and formyltetrahydrofolate synthetase modulation — makes tolylstearic acid a uniquely informative polypharmacological probe [2]. Its simultaneous engagement of multiple nodes in the arachidonic acid cascade distinguishes it from selective LOX inhibitors (e.g., zileuton, a 5-LOX inhibitor) and selective COX inhibitors (e.g., NSAIDs), enabling systems-level studies of pathway crosstalk. Procurement is recommended for academic groups conducting phenotypic screening or network pharmacology studies where a single-compound, multi-target perturbation is experimentally desirable.

Antioxidant-Enriched Lipid Formulations for Industry & Cosmetics

Based on its established antioxidant activity in fats and oils and its fatty acid chemical identity, 2-(2-methylphenyl)octadecanoic acid can be explored as a dual-functional ingredient in oxidation-sensitive formulations (e.g., cosmetic emulsions, biodegradable lubricants, edible oil stabilization) [3]. Unlike conventional formulations that require separate addition of a fatty acid component (e.g., stearic acid as a thickener/emulsifier) and a phenolic antioxidant (e.g., BHT, BHA), tolylstearic acid potentially combines both functions in a single molecule, simplifying formulation complexity and ingredient inventory. Industrial users should conduct application-specific oxidative stability testing (e.g., Rancimat, OSI) to quantify performance relative to their existing antioxidant packages before committing to large-volume procurement.

Application
Selection Property
Validation Focus
DGAT1 inhibitor screening
Recombinant DGAT1 inhibition profile
Cross-platform IC50 assay reproducibility
In vivo lipid metabolism research
Cholesterol modulation in hamster model
Dose-response and PK profiling review
Arachidonic acid cascade studies
Multi-target LOX/COX/esterase inhibition
Pathway crosstalk and selectivity profiling
Oxidation-sensitive formulations
Intrinsic antioxidant fatty acid
Application-specific oxidative stability testing
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